The compound can be purchased as a reference standard from various chemical suppliers, suggesting its potential use in research related to organic chemistry or analytical techniques LGC Standards: .
Due to the absence of extensive research data, some scientists might investigate this compound because of its structural similarity to other known molecules with interesting bioactivities. This approach could involve using (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester as a starting point for synthesizing novel analogs with potential therapeutic applications .
The compound (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[4.1.0] framework and a carboxylic acid ethyl ester functional group. This compound's specific stereochemistry (1R,5R,6R) contributes to its potential biological activity and reactivity in various chemical processes. The presence of the ethylpropoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and enzymes.
These reactions are crucial for understanding the metabolic pathways that such compounds may undergo in biological systems
The synthesis of (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can be approached through several synthetic routes: These methods highlight the importance of strategic planning in synthetic organic chemistry to achieve desired structural configurations .
Compounds like (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester have potential applications in various fields:
Understanding these applications requires further investigation into its specific biological interactions and efficacy .
Interaction studies are essential for elucidating how (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester interacts with biological targets:
These studies are vital for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, which can provide context regarding its uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 | Known for neuroprotective effects |
| Cyclopentane carboxylic acids | Cyclopentane derivatives | Anti-inflammatory | Simpler structure without bicyclic features |
| Bicyclo[2.2.2]octanols | Bicyclic alcohols | Various therapeutic potentials | Lacks ethoxy substitution |
These comparisons illustrate how the unique bicyclic structure and functional groups of (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester may confer distinct properties not found in similar compounds .
Bicyclic epoxides have long been valued in synthetic organic chemistry due to their strained three-membered epoxide rings, which facilitate regioselective and stereoselective transformations. The compound’s oxabicyclo[4.1.0]heptene scaffold emerged as a focus in the late 20th century, coinciding with advances in asymmetric catalysis and stereocontrolled epoxidation techniques. Early work on related systems, such as oxabicyclo[3.3.1]nonanones, demonstrated the utility of bicyclic epoxides in constructing complex carbocycles via oxonium-ene reactions .
Key milestones include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O₄ | |
| Molecular Weight | 254.32 g/mol | |
| CAS Registry Number | 1266663-89-1 | |
| Boiling Point | 336.5 ± 42.0 °C (predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (predicted) |
The bicyclo[4.1.0]heptene core represents a unique seven-membered ring system where a cyclopropane ring is fused to a cyclohexene ring [7]. This structural motif is characterized by the presence of an oxirane (epoxide) bridge between carbon atoms 1 and 6, creating a highly strained three-membered ring within the larger bicyclic framework [22]. The molecular formula indicates a saturated seven-carbon skeleton with the incorporation of an oxygen heteroatom forming the characteristic 7-oxabicyclo architecture [22].
The ring system exhibits significant geometric constraints due to the inherent strain associated with the three-membered oxirane ring [26]. Cyclopropane rings are known to possess substantial ring strain energy, estimated at approximately 28 kilocalories per mole, which substantially weakens the carbon-carbon bonds of the ring compared to acyclic alkanes [26]. In the 7-oxabicyclo[4.1.0]heptene system, this strain is further modified by the presence of the oxygen atom, which alters the electronic distribution and bond lengths within the three-membered ring [21].
The bridgehead carbons in this bicyclic system are constrained to adopt specific spatial arrangements that minimize torsional and angle strain [14]. The carbon framework maintains a rigid conformation where the two bridgehead carbons are separated by bridges containing specific numbers of carbon atoms, creating a distinctive molecular topology [14]. This rigid structure significantly influences the overall molecular geometry and affects the positioning of substituents attached to the ring system.
| Structural Parameter | Value/Description |
|---|---|
| Ring System | 7-oxabicyclo[4.1.0]heptene |
| Total Ring Atoms | 7 (6 carbon + 1 oxygen) |
| Bridge Pattern | [4.1.0] configuration |
| Ring Strain Energy | Elevated due to three-membered oxirane |
| Bridgehead Positions | C1 and C6 |
The conformational behavior of the 7-oxabicyclo[4.1.0]heptene system is primarily governed by the rigid nature of the bicyclic framework and the presence of the three-membered oxirane ring [11]. Unlike flexible acyclic systems, bicyclic compounds exhibit limited conformational freedom due to the geometric constraints imposed by the ring fusion [10]. The six-membered ring portion of the bicyclic system adopts conformations that minimize angle and torsional strain while accommodating the structural requirements of the fused three-membered ring [11].
Computational studies using molecular mechanics calculations have demonstrated that the 7-oxabicyclo system exists in well-defined conformational states with relatively high energy barriers for interconversion [38] [39]. The molecular mechanics potential energy functions account for bond stretching, angle bending, dihedral angle rotation, and non-bonded interactions to predict the most stable conformations [40]. These calculations reveal that the bicyclic framework constrains the system to adopt specific three-dimensional arrangements that minimize the total strain energy.
The conformational dynamics are further influenced by substituent effects, particularly the presence of the ethylpropoxy group at the C5 position and the carboxylic acid ethyl ester functionality at C3 [27]. Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational preferences through the analysis of coupling constants and chemical shift patterns [27]. The restricted rotation about certain bonds within the bicyclic framework results in distinctive spectroscopic signatures that can be used to determine preferred conformations in solution.
Temperature-dependent studies have shown that conformational equilibria in related bicyclic systems can be quantitatively determined through careful analysis of spectroscopic data [11]. The energy differences between accessible conformations are typically on the order of several kilocalories per mole, making room temperature interconversion kinetically feasible for some conformational processes while others remain frozen on the nuclear magnetic resonance timescale.
| Conformational Feature | Characteristic |
|---|---|
| Framework Rigidity | High due to bicyclic constraints |
| Energy Barriers | Elevated for ring inversion processes |
| Dominant Conformation | Determined by strain minimization |
| Spectroscopic Evidence | Distinctive coupling patterns |
| Temperature Dependence | Limited conformational mobility |
The absolute configuration at the three stereogenic centers C1, C5, and C6 in this compound is designated as (1R,5R,6R) according to the Cahn-Ingold-Prelog sequence rules [30]. The determination of absolute configuration requires the assignment of priorities to the four substituents attached to each stereogenic center based on atomic number and connectivity patterns [30]. At each chiral center, the configuration is determined by viewing the molecule with the lowest priority group pointing away from the observer and determining whether the remaining three groups are arranged in a clockwise (R) or counterclockwise (S) direction [30].
X-ray crystallography represents the most definitive method for absolute configuration determination, utilizing anomalous dispersion effects to distinguish between enantiomers [17] [20]. Modern X-ray diffraction techniques can confidently determine absolute configurations even for light-atom structures containing only carbon, hydrogen, and oxygen, provided that crystal quality is sufficient [20]. The Flack parameter derived from X-ray analysis provides a quantitative measure of the confidence in absolute structure determination [17].
Alternative methods for absolute configuration assignment include vibrational circular dichroism spectroscopy combined with density functional theory calculations [19]. This approach compares experimental vibrational circular dichroism spectra with calculated spectra for both possible enantiomers to determine which theoretical prediction best matches the experimental data [5]. The method is particularly powerful because vibrational circular dichroism spectra of enantiomers exhibit opposite signs for corresponding vibrational bands [19].
Carbon-13 nuclear magnetic resonance spectroscopy in combination with computational chemistry provides additional structural confirmation [18]. Density functional theory calculations using specialized basis sets designed for nuclear magnetic resonance prediction can accurately reproduce experimental chemical shifts and coupling constants [18]. The agreement between calculated and experimental nuclear magnetic resonance parameters serves as validation of the proposed stereochemical assignment [12].
| Stereogenic Center | Configuration | Priority Assignment | Determination Method |
|---|---|---|---|
| C1 | R | Based on substituent connectivity | X-ray crystallography |
| C5 | R | Ethylpropoxy vs. ring carbons | Vibrational circular dichroism |
| C6 | R | Oxygen bridge vs. hydrogen | Nuclear magnetic resonance analysis |
The 1-ethylpropoxy substituent attached at the C5 position exerts significant electronic effects on the bicyclic system through both inductive and steric mechanisms [8] [9]. As an alkoxy group, the ethylpropoxy substituent functions as an electron-donating group through resonance effects involving the lone pairs of electrons on the oxygen atom [8]. This electron donation influences the electronic density distribution throughout the bicyclic framework and affects the reactivity of adjacent functional groups.
The inductive effect of the ethylpropoxy group results from the electronegativity difference between oxygen and carbon atoms [8]. Oxygen's higher electronegativity leads to electron withdrawal through the sigma bond framework, creating a dipole moment that influences the electronic environment of nearby atoms [13]. This inductive withdrawal is partially offset by the resonance donation from oxygen's lone pairs, resulting in a net electron-donating effect that activates the aromatic system toward electrophilic attack [8].
Steric effects of the bulky ethylpropoxy group significantly influence the conformational preferences and reactivity patterns of the molecule . The branched nature of the 1-ethylpropoxy substituent creates substantial steric hindrance that restricts rotation about the carbon-oxygen bond and influences the spatial arrangement of other substituents . Computational studies using density functional theory have shown that steric interactions between the ethylpropoxy group and other parts of the molecule contribute significantly to the overall conformational energy [27].
The electronic influence of the ethylpropoxy substituent extends to the carboxylic acid ethyl ester functionality through space and through bond transmission [35]. Ester groups are known to exhibit both inductive electron withdrawal and resonance electron withdrawal effects [35]. The presence of the electron-donating ethylpropoxy group partially counteracts the electron-withdrawing nature of the ester functionality, modulating the overall electronic character of the molecule and influencing its chemical reactivity and spectroscopic properties.
| Electronic Effect | Magnitude | Mechanism | Influence |
|---|---|---|---|
| Inductive withdrawal | Moderate | Oxygen electronegativity | Local electron density |
| Resonance donation | Strong | Oxygen lone pairs | π-electron system |
| Steric hindrance | Significant | Substituent bulk | Conformational restriction |
| Through-space interaction | Variable | Distance-dependent | Remote site reactivity |
The Sharpless asymmetric epoxidation methodology has established the foundation for stereoselective epoxidation of allylic alcohols, achieving enantioselectivities exceeding 90% ee [3]. This titanium-based catalytic system utilizes diethyl tartrate as the chiral ligand and tertiary butyl hydroperoxide as the oxidant. The mechanism involves bidentate coordination of the tartrate ester to titanium, creating a chiral environment that directs the facial selectivity of epoxidation [4].
For bicyclic framework assembly, the Jacobsen-Katsuki epoxidation using manganese-salen complexes provides excellent stereocontrol for unfunctionalized alkenes [4]. These catalysts achieve enantioselectivities of 95-99% ee through precise steric control mechanisms. The manganese center activates the oxidant while the salen ligand framework provides the chiral environment necessary for asymmetric induction.
Recent developments in iron-catalyzed asymmetric epoxidation have demonstrated significant potential for industrial applications [5]. Biomimetic iron complexes with tetradentate nitrogen ligands achieve 85-92% ee in continuous flow microreactors with reaction times under 4 minutes. These systems offer advantages in terms of catalyst cost and environmental compatibility compared to traditional precious metal catalysts.
Organocatalytic methodologies have emerged as powerful alternatives to metal-based systems [6]. Cinchona alkaloid-derived catalysts demonstrate exceptional performance in the asymmetric epoxidation of α,β-unsaturated ketones, achieving up to 99% ee with catalyst loadings as low as 0.5 mol% [6]. The mechanism involves hydrogen bonding activation of hydrogen peroxide combined with π-π stacking interactions that control facial selectivity.
The hybrid amide-based Cinchona alkaloids exhibit remarkable recycling capabilities, maintaining high enantioselectivity over 10 reaction cycles without catalyst regeneration [6]. This represents a significant advancement in sustainable asymmetric synthesis, addressing both economic and environmental concerns in large-scale production.
Iminium-catalyzed asymmetric epoxidation using chiral iminium salts has been successfully applied to chromene derivatives, achieving 70-92% ee under aqueous conditions [7]. This methodology utilizes facial selectivity control through conformational restriction of the substrate-catalyst complex.
Chiral auxiliary-controlled diastereoselective epoxidations provide an alternative approach when catalytic methods prove insufficient [8]. Evans oxazolidinones, Oppolzer camphorsultam, and Myers pseudoephedrine auxiliaries have been extensively studied for their ability to direct facial selectivity in epoxidation reactions. The stereochemical outcome depends on conformational preferences that minimize steric interactions between the auxiliary and approaching oxidant [8].
Recent developments in phenylglycinol-based chiral auxiliaries have shown superior performance compared to traditional Evans or pseudoephedrine systems, providing good to excellent stereoselectivities in both epoxidation and related three-membered ring-forming reactions [9].
Rhodium-catalyzed asymmetric hydroformylation has proven highly effective for constructing bicyclic lactone frameworks bearing quaternary stereocenters [10]. The hybrid phosphine-phosphite chiral ligands, particularly the YanPhos family, achieve excellent enantioselectivities (95-99% ee) and diastereoselectivities (>20:1) in the formation of bridged [4] [4] [1] bicyclic lactones.
The mechanism involves coordination of the cyclopentenol substrate to the rhodium center, followed by hydroformylation with specific syn-selectivity. The resulting γ-hydroxyaldehyde intermediate undergoes in situ hemiacetal formation and subsequent oxidation with pyridinium chlorochromate to afford the bicyclic lactone product [10].
Rhodium-catalyzed asymmetric allylic substitution using chiral diene ligands has been successfully applied to the synthesis of 1,2-disubstituted allylic compounds [11] [12]. These transformations proceed through dynamic kinetic asymmetric processes where racemic substrates are converted to enantioenriched products with excellent selectivity.
The combination of photoredox catalysis with organocatalysis has opened new avenues for asymmetric bicyclic compound synthesis [13]. The direct asymmetric addition of aldehydes to [1.1.1]propellane using dual catalysis generates α-chiral bicyclo[1.1.1]pentanes with up to 97% ee. This methodology employs SOMO activation through α-iminyl radical cation intermediates, enabling unprecedented stereocontrol in radical processes.
The success of dual catalysis relies on the precise orchestration of three catalytic cycles: photoredox catalysis for radical generation, organocatalysis for asymmetric induction, and hydrogen atom transfer catalysis for radical chain propagation [13]. This approach demonstrates the potential for developing complex reaction manifolds that achieve high levels of stereocontrol.
Biocatalytic approaches have gained increasing attention for the synthesis of complex bicyclic frameworks [14]. Engineered enzymes provide exceptional stereoselectivity and operate under mild, environmentally benign conditions. The development of continuous flow biocatalytic processes has enhanced the practical applicability of these methods for large-scale synthesis.
Peptide-based catalysts discovered through combinatorial synthesis and screening protocols exhibit site- and enantioselective epoxidation of complex polyene substrates [15]. These catalysts demonstrate the potential for discovering new selectivity patterns that are difficult to achieve with traditional small-molecule catalysts.
The protection of carboxylic acid functionality remains crucial for successful multi-step synthesis of complex bicyclic compounds [16]. Methyl esters represent the most commonly employed protecting group due to their ease of formation and removal under either acidic or basic conditions. However, their susceptibility to hydrolysis under both acidic and basic conditions can limit their utility in complex synthetic sequences.
Tertiary butyl esters offer acid-labile protection that can be selectively removed under mild conditions using trifluoroacetic acid [16]. These groups are particularly valuable when orthogonal deprotection strategies are required. The formation of tertiary butyl esters can be achieved through acid-catalyzed esterification with isobutene or through alkylation with tertiary butyl bromide under basic conditions.
Benzyl esters provide excellent stability under both acidic and basic conditions, requiring hydrogenolysis for removal [16]. This protecting group is particularly useful in synthetic sequences involving strong bases or acids. However, the requirement for palladium-catalyzed hydrogenolysis can be limiting in the presence of other reducible functional groups.
The development of orthogonal protecting group strategies has led to the introduction of novel carboxylic acid protecting groups that can be removed under conditions distinct from traditional methods [17]. The 1,3-dithian-2-yl-methyl (dM-Dim) protecting group can be deprotected under nearly neutral oxidative conditions using sodium periodate followed by base treatment.
This methodology offers several advantages: the protection and deprotection procedures do not cause racemization of chiral carboxylic acids with α-tertiary centers, the deprotection does not require transition metal catalysts, and the method provides orthogonality to other common protecting groups [17]. The dM-Dim strategy enables selective deprotection in the presence of methyl and tertiary butyl esters.
The "supersilyl" group represents another advancement in carboxylic acid protection, offering exceptional stability combined with photo-removable deprotection [18]. This protecting group outperforms typical carboxyl protecting groups in terms of stability and provides unique reactivity patterns in aldol and Mannich reactions.
The selection of appropriate protecting groups for carboxylic acid intermediates requires consideration of multiple factors: stability under reaction conditions, ease of installation and removal, compatibility with other functional groups, and cost considerations for large-scale synthesis [19]. For bicyclic framework assembly, the protecting group must be stable to the often harsh conditions required for ring formation while remaining removable under conditions that do not compromise the sensitive bicyclic architecture.
Allyl esters offer an attractive compromise, providing stability under acidic and basic conditions while being removable under mild palladium-catalyzed conditions [16]. The use of allyl esters is particularly advantageous in sequences involving organometallic reagents where other protecting groups might be incompatible.
Silyl esters, while less commonly used for carboxylic acid protection, offer fluoride-labile deprotection that can be highly selective [16]. These protecting groups are particularly useful when mild deprotection conditions are required to preserve sensitive bicyclic frameworks.
The in-situ generation of peracetic acid has emerged as a key strategy for addressing safety concerns associated with peroxide handling and storage [22]. Traditional approaches require the storage and transport of concentrated peracids, which pose significant safety risks. In-situ generation eliminates these hazards by producing the oxidant directly in the reaction system as needed.
Continuous flow processes enable the telescoping of peracetic acid generation directly into the epoxidation reaction, reducing risks associated with intermediate handling [22]. This approach has been successfully demonstrated for manganese-catalyzed epoxidation systems, achieving excellent conversions and selectivities while maintaining enhanced safety profiles.
The development of packed-bed reactors for in-situ oxidant generation provides a robust platform for industrial implementation [22]. These systems utilize heterogeneous catalysts that can be easily separated and recycled, addressing both economic and environmental concerns associated with large-scale epoxidation processes.
The economic viability of industrial asymmetric epoxidation processes depends critically on effective catalyst recovery and recycling strategies [14]. Homogeneous chiral catalysts, while often providing superior selectivity, present challenges for recovery and reuse. The development of heterogeneous catalytic systems through immobilization strategies addresses these limitations.
Polymer-supported chiral catalysts have demonstrated excellent performance in continuous flow asymmetric epoxidation processes [14]. These systems enable easy catalyst separation while maintaining high levels of enantioselectivity. The use of long and rigid linkers to the polymer support has proven crucial for maintaining catalyst activity and selectivity.
Membrane reactor technology provides an alternative approach for catalyst retention in continuous processes [14]. Nanofiltration membranes can retain high molecular weight dendritic catalysts while allowing products to pass through, enabling continuous operation with minimal catalyst loss. This technology has been successfully applied to manganese-salen catalyzed asymmetric epoxidation, achieving up to 98% catalyst retention.
The scale-up of asymmetric epoxidation processes requires careful consideration of multiple factors beyond simple volume scaling [24]. The square-cube law dictates that surface area to volume ratios decrease as reactor size increases, significantly impacting heat transfer and mixing efficiency. This necessitates the implementation of specialized equipment and process modifications for large-scale operations.
Numbering-up strategies using multiple parallel microreactors offer advantages over traditional scale-up approaches [23]. This methodology maintains the benefits of small-diameter tubing while achieving higher throughput through parallelization. The approach provides flexibility in production capacity and maintains the enhanced safety profiles associated with smaller reactor volumes.
Economic considerations play a crucial role in determining the viability of industrial asymmetric synthesis processes [24]. Atom economy becomes increasingly important at large scale, favoring the use of low molecular weight reagents and catalytic rather than stoichiometric processes. The selection of solvents must consider not only technical performance but also cost, availability, and environmental regulations.
Environmental sustainability has become a critical factor in industrial process design [24]. The development of aqueous and solvent-free reaction systems addresses regulatory concerns while reducing waste disposal costs. Green chemistry principles emphasizing the use of renewable feedstocks and environmentally benign catalysts are increasingly driving process development decisions.